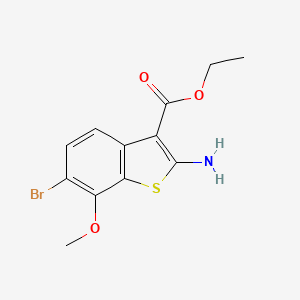

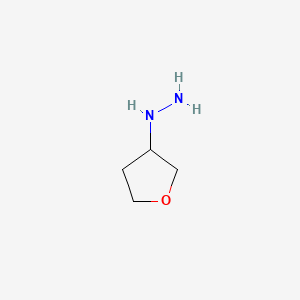

![molecular formula C11H22N4O3 B3007846 Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate CAS No. 1936693-27-4](/img/structure/B3007846.png)

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthetic route for Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves several steps, including protection, coupling, and deprotection reactions. Researchers have reported various methods, such as amide coupling reactions or cyclization strategies, to achieve this complex structure. Detailed experimental procedures can be found in relevant literature .

科学的研究の応用

Histamine H4 Receptor Ligands

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is explored in the context of histamine H4 receptor ligands. In a study focusing on a series of 2-aminopyrimidines, the tert-butyl group, when replaced with aromatic and secondary amine moieties, improved the optimization of these compounds. The resulting compound showed significant potential in vitro as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

This chemical compound is also significant as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound has been proposed, which involves a series of steps starting from easily available reagents. This method is noted for its simplicity, suitability for industrial scale-up, and high total yield of 80.2% (Chen Xin-zhi, 2011).

Acetonyl Cation Equivalent

In a novel reaction cascade, the tert-butyl group is demonstrated as an acetonyl cation equivalent under acidic conditions. This finding led to the synthesis of pipecolic acid derivatives, which is further used to synthesize hydroxypiperidine carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (Purkayastha et al., 2010).

Chiral Auxiliary in Synthesis

This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in stereochemical control in organic synthesis. For example, it has been used in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other compounds with excellent selectivities (Studer et al., 1995).

Synthesis of Biotin Intermediates

Additionally, it is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle. The synthesis from L-cystine and subsequent steps demonstrates the compound's importance in synthesizing biologically significant molecules (Qin et al., 2014).

特性

IUPAC Name |

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAIPTNAFIELPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)